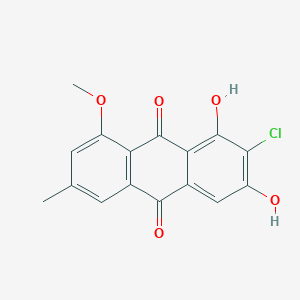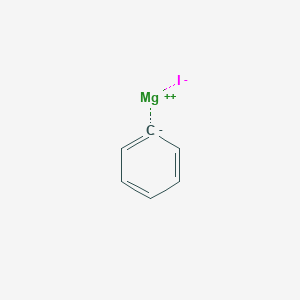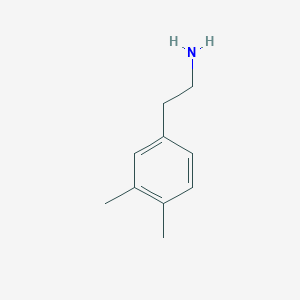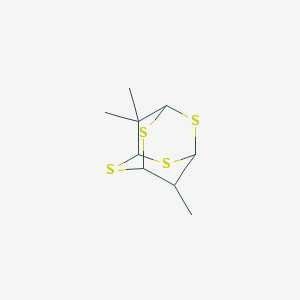
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-, also known as TTA, is a sulfur-containing compound that has gained attention in scientific research due to its unique properties and potential applications. TTA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism Of Action
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to interact with various proteins and enzymes in the body, including metalloproteins, which are involved in various biological processes such as oxygen transport and storage, electron transfer, and catalysis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been shown to bind to metal ions in metalloproteins, which can affect their activity and function. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical And Physiological Effects
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential to improve insulin sensitivity and glucose metabolism, which can have implications for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- is also relatively inexpensive compared to other sulfur-containing compounds. However, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be challenging to purify due to its tendency to form impurities during synthesis.
Future Directions
There are several future directions for 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- research, including its use in the development of new metal-organic frameworks with improved properties and applications. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can also be used as a building block in the synthesis of new supramolecular structures with novel properties. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be studied further for its potential therapeutic applications, such as its ability to inhibit cancer cell growth and its neuroprotective effects. Finally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be used as a tool in the study of metalloproteins and their role in biological processes.
Synthesis Methods
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be synthesized using various methods, including the reaction of 1,3-dichloro-2-propanol with sodium sulfide followed by cyclization, the reaction of 1,3-dichloro-2-propanol with sodium hydrosulfide followed by cyclization, and the reaction of 1,3-dichloro-2-propanol with sodium sulfide in the presence of a catalyst. The purity and yield of 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be improved by using a purification process such as recrystallization or column chromatography.
Scientific Research Applications
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various scientific research applications, including its use as a ligand in coordination chemistry, a building block in supramolecular chemistry, and a stabilizer in polymer chemistry. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its neuroprotective effects.
properties
CAS RN |
17749-64-3 |
|---|---|
Product Name |
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- |
Molecular Formula |
C9H14S4 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
9,9,10-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S4/c1-4-5-10-7-9(2,3)8(11-5)13-6(4)12-7/h4-8H,1-3H3 |
InChI Key |
RDXVVDONGYMDIG-UHFFFAOYSA-N |
SMILES |
CC1C2SC3C(C(S2)SC1S3)(C)C |
Canonical SMILES |
CC1C2SC3C(C(S2)SC1S3)(C)C |
synonyms |
9,9,10-Trimethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



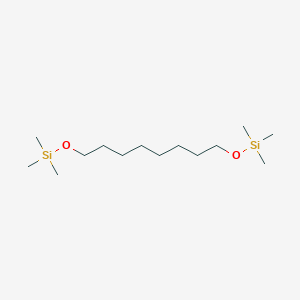
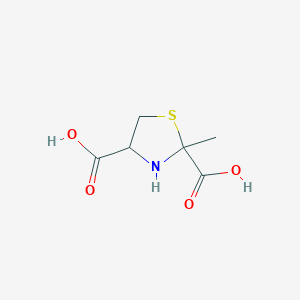
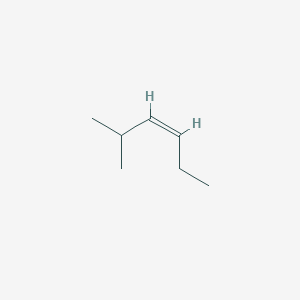
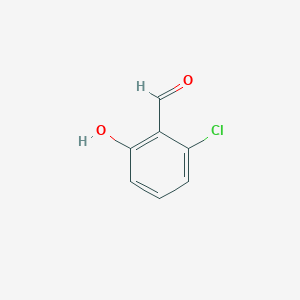
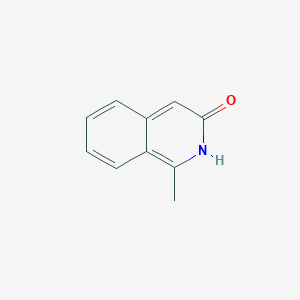
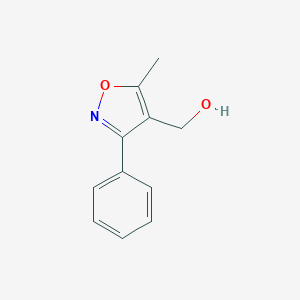
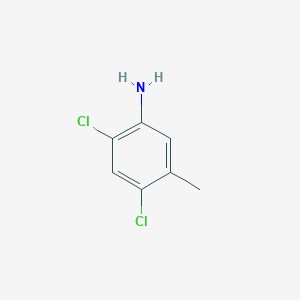
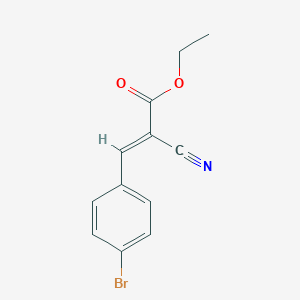
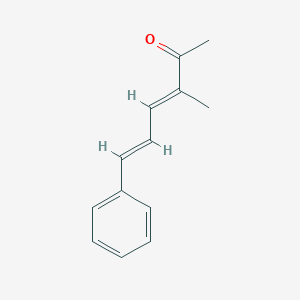
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
